molecular formula C10H11BrN4O B053014 4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine CAS No. 117718-93-1

4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine

Cat. No.: B053014
CAS No.: 117718-93-1
M. Wt: 283.12 g/mol
InChI Key: HCOBVOOOPUDGFL-UHFFFAOYSA-N
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Description

Codeine (phosphate hydrate) is a natural alkaloid derived from the opium poppy plant. It is widely known for its use as a narcotic, analgesic, antitussive, and anti-diarrhoeal active pharmaceutical ingredient. Codeine is frequently marketed in the form of its phosphate salt, which exists in various hydrate forms, including sesquihydrate and hemihydrate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Codeine phosphate hydrate is typically synthesized by reacting pure codeine with stoichiometric portions of phosphoric acid and water in an ethanol solution . The reaction conditions are carefully controlled to ensure the formation of the desired hydrate form.

Industrial Production Methods: In industrial settings, the production of codeine phosphate hydrate involves large-scale reactions under controlled conditions to ensure consistency and purity. The process includes the crystallization of the hydrate forms, which are then isolated and purified for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Codeine phosphate hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its therapeutic effects.

Common Reagents and Conditions: Common reagents used in the reactions of codeine phosphate hydrate include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of codeine phosphate hydrate include derivatives with enhanced analgesic properties and reduced side effects. These derivatives are often used in the development of new pharmaceutical formulations .

Scientific Research Applications

Codeine phosphate hydrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of codeine phosphate hydrate is primarily mediated through the agonism of opioid receptors, particularly the mu-opioid receptors. Codeine is metabolized in the body to produce morphine, which contributes to its analgesic effects. The compound increases the threshold for pain without impairing consciousness or altering other sensory functions .

Comparison with Similar Compounds

  • Morphine
  • Hydrocodone
  • Oxycodone
  • Dihydrocodeine

Comparison: Codeine phosphate hydrate is unique in its moderate potency and lower risk of addiction compared to other opioids like morphine and oxycodone. It is often preferred for treating mild to moderate pain and coughs due to its effectiveness and relatively lower side effect profile .

Properties

IUPAC Name

4-(6-bromoimidazo[1,2-a]pyrazin-8-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O/c11-8-7-15-2-1-12-9(15)10(13-8)14-3-5-16-6-4-14/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOBVOOOPUDGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CN3C2=NC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434628
Record name 6-Bromo-8-(morpholin-4-yl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117718-93-1
Record name 6-Bromo-8-(morpholin-4-yl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1 g (3,6 mol) of 6,8-dibromoimidazo[1,2-a]pyrazine and 1 g (11.2 mmol) of morpholine in 15 ml of anhydrous ethanol is brought to reflux for 12 hours. After evaporation of the solvant and chromatography on an alumina column (eluant=CH2Cl2), 0.88 g (Yld=85%) of 6-bromo 8-morpholinoimidazo[1,2-a]pyrazine (m.p. 191° C.) is obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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